molecular formula C10H8BrN3S B1439570 2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]acetonitrile hydrobromide CAS No. 1197837-00-5

2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]acetonitrile hydrobromide

Cat. No.: B1439570
CAS No.: 1197837-00-5
M. Wt: 282.16 g/mol
InChI Key: VSHKSFZUNWBHKP-UHFFFAOYSA-N
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Description

“2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]acetonitrile hydrobromide” is a chemical compound with the CAS Number: 1197837-00-5. It has a molecular weight of 282.16 and its IUPAC name is [4- (4-pyridinyl)-1,3-thiazol-2-yl]acetonitrile hydrobromide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7N3S.BrH/c11-4-1-10-13-9 (7-14-10)8-2-5-12-6-3-8;/h2-3,5-7H,1H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Chemical Reaction and Synthesis

  • 2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]acetonitrile hydrobromide is involved in the conversion of 5-substituted-2-alkylidene-4-oxothiazolidine derivatives to thiazolidines with fully delocalized exocyclic double bonds at C(2) and C(5) positions. This is achieved through a two-step bromination-rearrangement process in acetonitrile under homogeneous conditions (Marković, Baranac, & Dzambaski, 2004).

Structural Characterization

  • The compound plays a role in the synthesis and structural characterization of N,4-diheteroaryl 2-aminothiazoles. These structures exhibit different sites of protonation and intermolecular hydrogen bonding patterns, which are significant in understanding the chemical properties and interactions of the compound (Böck et al., 2021).

Synthesis of Alternative Products

  • It is used in the one-pot cyclocondensation reactions leading to the synthesis of alternative products like N-methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide. This showcases its versatility in creating a range of chemical compounds (Krauze, Vilums, Sīle, & Duburs, 2007).

Antioxidant Activity

  • Derivatives of this compound have been tested and evaluated for antioxidant properties. Some derivatives showed activity nearly equal to that of ascorbic acid, indicating potential for pharmacological applications (El‐Mekabaty, 2015).

Coordination Polymers

  • The compound is instrumental in the synthesis of in situ tetrazole coordination polymers. These polymers are characterized by single crystal X-ray diffraction and exhibit distinct structural and fluorescence properties (Xu, Hang, Pan, & Ye, 2009).

Anti-inflammatory and Anti-ulcer Activities

Antibacterial and Antimycobacterial Activity

  • Highly substituted functionalized derivatives of this compound have shown interesting antibacterial and antimycobacterial activities, making it relevant in the field of infectious diseases (Belveren et al., 2017).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

2-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetonitrile;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3S.BrH/c11-4-1-10-13-9(7-14-10)8-2-5-12-6-3-8;/h2-3,5-7H,1H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHKSFZUNWBHKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CSC(=N2)CC#N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]acetonitrile hydrobromide
Reactant of Route 2
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2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]acetonitrile hydrobromide
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2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]acetonitrile hydrobromide
Reactant of Route 4
2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]acetonitrile hydrobromide
Reactant of Route 5
2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]acetonitrile hydrobromide
Reactant of Route 6
2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]acetonitrile hydrobromide

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